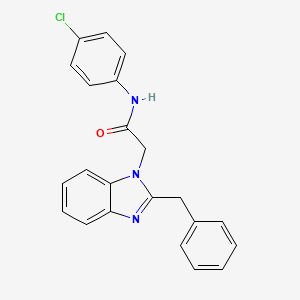
3-(4-methoxyphenyl)-N-(1-methyl-1H-indol-5-yl)-1H-pyrazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-methoxyphenyl)-N-(1-methyl-1H-indol-5-yl)-1H-pyrazole-4-carboxamide is a complex organic compound that belongs to the class of pyrazole derivatives. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties. The structure consists of a pyrazole ring substituted with a methoxyphenyl group and an indole moiety, which contributes to its unique chemical behavior and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-methoxyphenyl)-N-(1-methyl-1H-indol-5-yl)-1H-pyrazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a methoxy-substituted benzene derivative reacts with the pyrazole intermediate.
Attachment of the Indole Moiety: The indole moiety can be attached through a coupling reaction, such as a Suzuki or Heck reaction, using appropriate catalysts and conditions.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through the reaction of the intermediate with an amine under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
反応の種類
3-(4-メトキシフェニル)-N-(1-メチル-1H-インドール-5-イル)-1H-ピラゾール-4-カルボキサミドは、次のような様々な化学反応を起こす可能性があります。
酸化: この化合物は、過マンガン酸カリウムや過酸化水素などの酸化剤を使用して酸化させることができ、酸化誘導体の生成につながります。
還元: 還元反応は、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を使用して行うことができ、化合物の還元型をもたらします。
置換: メトキシ基は、求核置換反応によって他の官能基と置換することができます。
一般的な試薬と条件
酸化: 酸性媒体中の過マンガン酸カリウム。
還元: メタノール中の水素化ホウ素ナトリウム。
置換: 塩基の存在下でのアミンやチオールなどの求核剤。
生成される主な生成物
酸化: 追加の酸素含有官能基を持つ酸化誘導体。
還元: 水素化された官能基を持つ還元誘導体。
置換: メトキシ基を置き換える新しい官能基を持つ置換誘導体。
4. 科学研究における用途
3-(4-メトキシフェニル)-N-(1-メチル-1H-インドール-5-イル)-1H-ピラゾール-4-カルボキサミドは、科学研究で幅広い用途があります。
化学: より複雑な分子の合成におけるビルディングブロックとして使用されます。
生物学: 抗炎症作用や抗がん作用など、潜在的な生物活性を研究されています。
医学: 様々な疾患の潜在的な治療薬として調査されています。
工業: 特定の特性を持つ新素材の開発に使用されています。
科学的研究の応用
5-(4-methoxyphenyl)-N-(1-methyl-1H-indol-5-yl)-1H-pyrazole-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
3-(4-メトキシフェニル)-N-(1-メチル-1H-インドール-5-イル)-1H-ピラゾール-4-カルボキサミドの作用機序には、特定の分子標的および経路との相互作用が関与しています。この化合物は、酵素や受容体に結合してその活性を調節し、下流効果につながる可能性があります。たとえば、炎症に関与する特定の酵素の活性を阻害し、抗炎症効果を発揮する可能性があります。
類似化合物との比較
類似化合物
- 3-(4-メトキシフェニル)-N-(1-メチル-1H-インドール-5-イル)-1H-ピラゾール-4-カルボキサミド
- 3-(4-メトキシフェニル)-N-(1-メチル-1H-インドール-5-イル)-1H-ピラゾール-4-カルボキシレート
- 3-(4-メトキシフェニル)-N-(1-メチル-1H-インドール-5-イル)-1H-ピラゾール-4-カルボン酸
比較
そのアナログと比較して、3-(4-メトキシフェニル)-N-(1-メチル-1H-インドール-5-イル)-1H-ピラゾール-4-カルボキサミドは、カルボキサミド基の存在により、分子標的に対する結合親和性と特異性に影響を与える可能性があり、ユニークな特性を示す可能性があります。このユニークさは、さらなる研究開発に価値のある化合物となっています。
特性
分子式 |
C20H18N4O2 |
|---|---|
分子量 |
346.4 g/mol |
IUPAC名 |
5-(4-methoxyphenyl)-N-(1-methylindol-5-yl)-1H-pyrazole-4-carboxamide |
InChI |
InChI=1S/C20H18N4O2/c1-24-10-9-14-11-15(5-8-18(14)24)22-20(25)17-12-21-23-19(17)13-3-6-16(26-2)7-4-13/h3-12H,1-2H3,(H,21,23)(H,22,25) |
InChIキー |
NUZRFMGKCKGOQS-UHFFFAOYSA-N |
正規SMILES |
CN1C=CC2=C1C=CC(=C2)NC(=O)C3=C(NN=C3)C4=CC=C(C=C4)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-allyl-5-{(Z)-1-[2-(isobutylamino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-2-thioxo-1,3-thiazolan-4-one](/img/structure/B11127510.png)
![N-[2-(1H-indol-1-yl)ethyl]-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide](/img/structure/B11127515.png)

![(4E)-4-[hydroxy(thiophen-2-yl)methylidene]-1-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-phenylpyrrolidine-2,3-dione](/img/structure/B11127525.png)
![4-[(4,6-dimethyl-2-pyrimidinyl)amino]-N-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)butanamide](/img/structure/B11127526.png)
![1-[(Pentafluorophenoxy)acetyl]piperidine-4-carboxamide](/img/structure/B11127537.png)
![N-[4-(acetylamino)phenyl]-4-butyl-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide](/img/structure/B11127542.png)
![1-[2-(benzylsulfanyl)-1H-benzimidazol-1-yl]-2-(4-fluorophenoxy)ethanone](/img/structure/B11127555.png)
![N-(3-chlorophenyl)-2-{1-[(3-methylphenyl)carbonyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}acetamide](/img/structure/B11127560.png)
![3-chloro-6-methyl-N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B11127572.png)
![2-({3-[(4-chlorophenyl)carbonyl]-1-benzofuran-5-yl}oxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide](/img/structure/B11127585.png)
![N-benzyl-4-[(4-oxoquinazolin-3(4H)-yl)methyl]benzamide](/img/structure/B11127591.png)
![N-(2-oxo-2-phenyl-1-{[2-(trifluoromethyl)phenyl]amino}ethyl)thiophene-2-carboxamide](/img/structure/B11127602.png)
![2-isopropyl-4-({4-[5-(trifluoromethyl)-2-pyridyl]piperazino}carbonyl)-1(2H)-isoquinolinone](/img/structure/B11127606.png)
